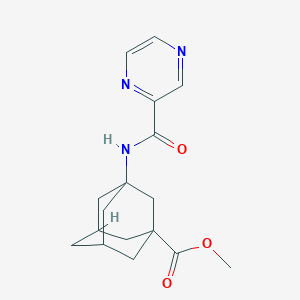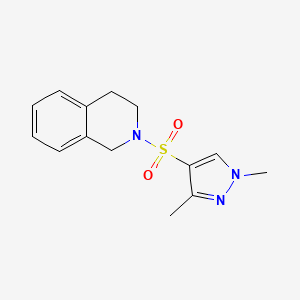
2-((1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl)-1,2,3,4-tetrahydroisoquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-((1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl)-1,2,3,4-tetrahydroisoquinoline” is a complex organic compound that contains a pyrazole ring and a tetrahydroisoquinoline moiety. Pyrazole is a heterocyclic compound characterized by a 5-membered ring with three carbon atoms and two nitrogen atoms. Tetrahydroisoquinoline is a type of isoquinoline with a saturated ring .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrazole ring attached to a sulfonyl group, which is in turn attached to a tetrahydroisoquinoline ring. The exact structure would depend on the specific locations of these groups on the rings .
Scientific Research Applications
Synthesis and Chemical Reactivity
The chemical compound , due to its structural complexity and the presence of both pyrazole and tetrahydroisoquinoline moieties, has been subject to various synthetic and reactivity studies. For instance, the efficient generation of biologically active H-pyrazolo[5,1-a]isoquinolines via multicomponent reactions showcases the compound's reactivity and potential as a precursor for biological agents (Chen & Wu, 2010). The application extends to the development of methods for the synthesis of H-pyrazolo[5,1-a]isoquinolines, highlighting innovative approaches to accessing these frameworks under mild conditions (Li, Wu, & Luo, 2011).
Biological Activities and Applications
Sulfonamide-based hybrids, incorporating structures similar to 2-((1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl)-1,2,3,4-tetrahydroisoquinoline, have shown a range of pharmacological properties. Recent advances in the design and development of two-component sulfonamide hybrids have been reviewed, where compounds containing pyrazole, isoquinoline, and other pharmacophores demonstrate antibacterial, anti-cancer, and various other activities (Ghomashi et al., 2022). This emphasizes the compound's relevance in the synthesis of new therapeutic agents.
Chemical Transformation and Synthetic Utility
The compound's utility in synthetic chemistry is further highlighted by its involvement in novel synthetic routes and transformations. For instance, the synthesis of 5,6-Dihydropyrazolo[5,1-a]isoquinolines through innovative methods demonstrates the compound's versatility in facilitating the formation of complex heterocyclic structures (Li et al., 2016). Such methodologies are crucial for advancing chemical synthesis and accessing new molecular architectures with potential applications in drug discovery and material science.
Multicatalytic Processes and Chemical Diversity
The compound's framework is adaptable to multicatalytic processes, enabling the synthesis of diverse heterocyclic compounds. A notable example is the three-component reaction involving sulfonyl azide, showcasing the compound's capacity to participate in complex reactions yielding 2-amino-H-pyrazolo[5,1-a]isoquinolines, a process co-catalyzed by silver triflate and copper(I) bromide (Li, Wu, & Luo, 2011). This illustrates the compound's role in facilitating novel synthetic pathways and expanding the chemical space of bioactive molecules.
Future Directions
properties
IUPAC Name |
2-(1,3-dimethylpyrazol-4-yl)sulfonyl-3,4-dihydro-1H-isoquinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2S/c1-11-14(10-16(2)15-11)20(18,19)17-8-7-12-5-3-4-6-13(12)9-17/h3-6,10H,7-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEHAEIXNZBEXAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1S(=O)(=O)N2CCC3=CC=CC=C3C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl)-1,2,3,4-tetrahydroisoquinoline | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

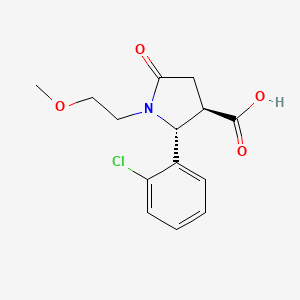
![4-{[4-({3-oxo-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-2-yl}methyl)piperidin-1-yl]methyl}benzonitrile](/img/structure/B2844670.png)
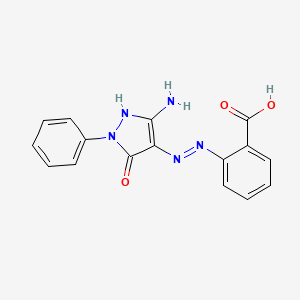
![(E)-methyl 2-(5,6-dimethoxy-2-((2-(thiophen-2-yl)acetyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2844674.png)
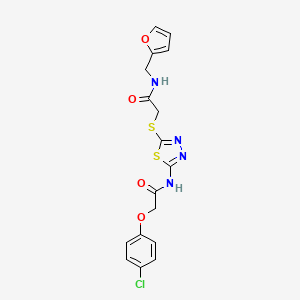
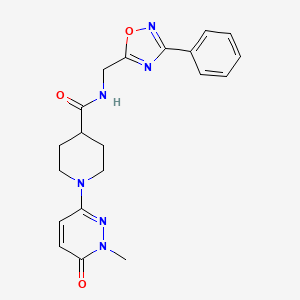
![N-[1-Dimethylaminomethylidene]-2-hydroxybenzamide](/img/structure/B2844678.png)
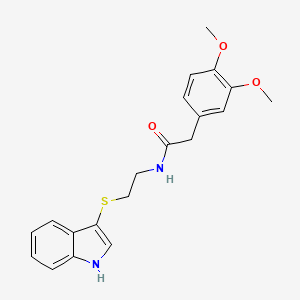
![2-[4-(furan-2-yl)phenyl]-2-hydroxy-S-[2-(trifluoromethoxy)phenyl]ethane-1-sulfonamido](/img/structure/B2844684.png)
![3,7,9-Trimethyl-1-prop-2-enyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2844685.png)
![N-{3-[1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3-methylbenzamide](/img/structure/B2844686.png)
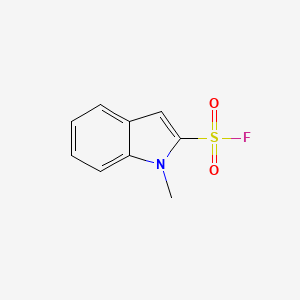
![7-BOC-4-Methoxypyrrolo[2,3-d]pyrimidine-6-boronic acid](/img/structure/B2844688.png)
